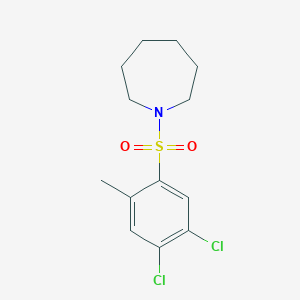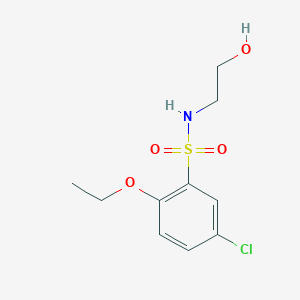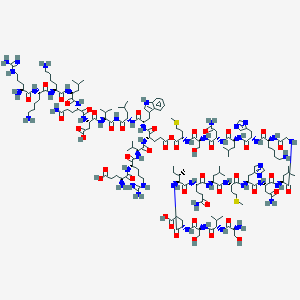
Ostabolin
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ostabolin, also known as this compound-C or ZT-031, is a cyclic 1-31 amino acid analog of parathyroid hormone (PTH). It is a bone formation agent designed to improve upon the safety and efficacy of current therapies in the large and rapidly growing osteoporosis market . It has been studied in a 12-month double-blind, placebo-controlled Phase 2 study in 261 postmenopausal women with low bone mass (osteoporosis) at either the hip or the lumbar spine .
Aplicaciones Científicas De Investigación
Overview of Nutritional Metabolomics
Metabolomics is a robust tool for studying metabolic processes, particularly in nutritional research. It's instrumental in identifying dietary biomarkers, investigating diet-related diseases, and probing into the mechanisms of dietary interventions (Gibbons, O’Gorman, & Brennan, 2015).
Metabolomics in Osteoporosis Research
Biomarkers and Pathways in Osteoporosis
The field is advancing in identifying biomarkers and metabolic pathways associated with osteoporosis, providing insights into its pathophysiology and paving the way for potential therapeutic interventions. This is critical due to the socio-economic impact of osteoporosis and the limitations of current diagnostic measures (Lv et al., 2016).
Advancements in Metabolomics for Health
Metabolomics in Diet and Health Link
Metabolomics is revolutionizing nutrition research, aiding in the development of personalized nutrition strategies and understanding the link between diet and health. It's also pivotal in generating objective biomarkers for dietary intake and playing a role in large-scale epidemiology studies (González-Peña & Brennan, 2019).
Metabolomics in Livestock Research
Livestock Metabolomics and Applications
Metabolomics is extending its reach to livestock research, assisting in animal health assessment, disease diagnosis, and the discovery of biomarkers for economically important traits. This holistic approach is enabling a more comprehensive understanding of livestock biology and metabolism (Goldansaz et al., 2017).
Metabolomics in Biomarker Discovery
Progress in Sleep Apnea Biomarkers
The application of proteomics and metabolomics in studying sleep apnea biomarkers is opening new perspectives, though still in preliminary stages. The methodologies offer significant clinical potential, promising a better understanding of the condition and paving the way for personalized treatment strategies (Tang et al., 2017).
Mecanismo De Acción
Ostabolin-C works as an osteogenesis stimulant . Preclinical and Phase I studies have shown that this compound-C stimulates significant bone formation with little to no stimulation of bone resorption . Due to the minimized bone resorption, this compound-C has the potential for enhanced efficacy but with reduced potential to cause hypercalcemia, a common side effect of current PTH therapies .
Safety and Hazards
Ostabolin-C was generally well tolerated in clinical trials. The most common adverse events in the study were similar to those seen with other PTH analogs, namely nausea and headache. Mild hypercalcemia was observed at the highest dose tested, but at other doses that also demonstrated strong bone-building activity, the incidence of hypercalcemia was similar to the placebo group .
Propiedades
IUPAC Name |
(4S)-4-amino-5-[[(2S)-1-[[(2S)-1-[[(2S)-5-[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-3-methylbutanoyl]amino]-3-hydroxypropanoyl]amino]-4-carboxybutanoyl]amino]-3-methylpentanoyl]amino]-5-oxopentanoyl]amino]-4-methylpentanoyl]amino]-4-methylsulfanylbutanoyl]amino]-3-(4H-imidazol-4-yl)propanoyl]amino]-4-oxobutanoyl]amino]-4-methylpentanoyl]amino]acetyl]amino]hexanoyl]amino]-3-(4H-imidazol-4-yl)propanoyl]amino]-4-methylpentanoyl]amino]-4-oxobutanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylsulfanylbutanoyl]oxy-1-[[(2S)-1-[[(2S)-1-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-2-amino-5-carbamimidamidopentanoyl]amino]hexanoyl]amino]hexanoyl]amino]-4-methylpentanoyl]amino]-5-oxopentanoyl]amino]-3-carboxypropanoyl]amino]-3-methylbutanoyl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-5-oxopentanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C162H270N50O46S2/c1-21-86(18)130(211-143(240)101(42-47-124(223)224)190-154(251)117(75-215)207-157(254)127(83(12)13)208-133(230)93(168)73-213)159(256)193-100(41-45-119(170)217)139(236)197-107(60-80(6)7)145(242)191-103(49-56-259-19)141(238)202-112(65-89-71-178-77-184-89)149(246)204-113(66-120(171)218)150(247)195-105(58-78(2)3)134(231)182-72-122(220)185-95(35-24-27-51-163)135(232)201-111(64-88-70-177-76-183-88)148(245)198-108(61-81(8)9)146(243)203-114(67-121(172)219)151(248)206-116(74-214)155(252)194-104(50-57-260-20)160(257)258-126(227)48-43-102(192-156(253)128(84(14)15)209-142(239)98(38-31-55-180-162(175)176)187-132(229)92(167)39-46-123(221)222)140(237)200-110(63-87-69-181-94-34-23-22-32-90(87)94)147(244)199-109(62-82(10)11)153(250)212-158(255)129(85(16)17)210-152(249)115(68-125(225)226)205-138(235)99(40-44-118(169)216)189-144(241)106(59-79(4)5)196-137(234)97(37-26-29-53-165)188-136(233)96(36-25-28-52-164)186-131(228)91(166)33-30-54-179-161(173)174/h22-23,32,34,69-71,76-86,88-89,91-93,95-117,127-130,181,213-215H,21,24-31,33,35-68,72-75,163-168H2,1-20H3,(H2,169,216)(H2,170,217)(H2,171,218)(H2,172,219)(H,182,231)(H,185,220)(H,186,228)(H,187,229)(H,188,233)(H,189,241)(H,190,251)(H,191,242)(H,192,253)(H,193,256)(H,194,252)(H,195,247)(H,196,234)(H,197,236)(H,198,245)(H,199,244)(H,200,237)(H,201,232)(H,202,238)(H,203,243)(H,204,246)(H,205,235)(H,206,248)(H,207,254)(H,208,230)(H,209,239)(H,210,249)(H,211,240)(H,221,222)(H,223,224)(H,225,226)(H4,173,174,179)(H4,175,176,180)(H,212,250,255)/t86-,88?,89?,91-,92-,93-,95-,96-,97-,98-,99-,100-,101-,102-,103-,104-,105-,106-,107-,108-,109-,110-,111-,112-,113-,114-,115-,116-,117-,127-,128-,129-,130-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXZNHYPGOAWYLT-FISSOZIDSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NC(CCC(=O)N)C(=O)NC(CC(C)C)C(=O)NC(CCSC)C(=O)NC(CC1C=NC=N1)C(=O)NC(CC(=O)N)C(=O)NC(CC(C)C)C(=O)NCC(=O)NC(CCCCN)C(=O)NC(CC2C=NC=N2)C(=O)NC(CC(C)C)C(=O)NC(CC(=O)N)C(=O)NC(CO)C(=O)NC(CCSC)C(=O)OC(=O)CCC(C(=O)NC(CC3=CNC4=CC=CC=C43)C(=O)NC(CC(C)C)C(=O)NC(=O)C(C(C)C)NC(=O)C(CC(=O)O)NC(=O)C(CCC(=O)N)NC(=O)C(CC(C)C)NC(=O)C(CCCCN)NC(=O)C(CCCCN)NC(=O)C(CCCNC(=N)N)N)NC(=O)C(C(C)C)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCC(=O)O)N)NC(=O)C(CCC(=O)O)NC(=O)C(CO)NC(=O)C(C(C)C)NC(=O)C(CO)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCSC)C(=O)N[C@@H](CC1C=NC=N1)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CC(C)C)C(=O)NCC(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC2C=NC=N2)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CO)C(=O)N[C@@H](CCSC)C(=O)OC(=O)CC[C@@H](C(=O)N[C@@H](CC3=CNC4=CC=CC=C43)C(=O)N[C@@H](CC(C)C)C(=O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCNC(=N)N)N)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCC(=O)O)N)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CO)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CO)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C162H270N50O46S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
3718.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
173833-08-4 |
Source


|
| Record name | parathyroid hormone (1-31)amide, human | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0173833084 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-{4-[(acetylcarbamothioyl)amino]phenyl}-2-(naphthalen-2-yloxy)acetamide](/img/structure/B222403.png)


![N-[(2,4-dichlorophenyl)carbamothioyl]benzamide](/img/structure/B222444.png)
![(2E)-3-{4-[(4-bromobenzyl)oxy]-3-methoxyphenyl}prop-2-enoic acid](/img/structure/B222452.png)

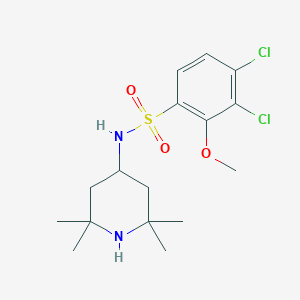
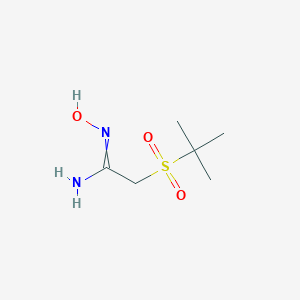
![8-hydroxy-2-methyl-1-[(E)-non-3-enyl]-4a,7,8,9,9a,9b-hexahydro-3H-cyclopenta[f]chromen-5-one](/img/structure/B222523.png)
![2,4-dichloro-N-[3-(dimethylamino)propyl]-5-methylbenzenesulfonamide](/img/structure/B222530.png)

